2-(1-Methylhydrazino)-5-nitropyridine
Description
Properties
IUPAC Name |
1-methyl-1-(5-nitropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-9(7)6-3-2-5(4-8-6)10(11)12/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCJXQFFGALZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Hydroxy-5-nitropyridine
Two main synthetic routes are reported for 2-hydroxy-5-nitropyridine, a critical intermediate in synthesizing 2-(1-Methylhydrazino)-5-nitropyridine:
A. One-Pot Nitration and Diazotization Method
- Starting from 2-aminopyridine, nitration is performed in concentrated sulfuric acid at controlled temperatures (10–20 °C for addition, then 40–50 °C for reaction).
- Concentrated nitric acid is added to introduce the nitro group at the 5-position.
- The reaction mixture is then quenched with water and subjected to diazotization by adding sodium nitrite solution at 0–10 °C.
- Ammonia water is added to adjust acid concentration, followed by filtration and drying to yield 2-hydroxy-5-nitropyridine.
- This method avoids separate purification of isomers and reduces wastewater generation, making it environmentally favorable for scale-up.
Preparation of this compound
While direct preparation methods for this compound are less documented, the synthesis logically follows from substitution reactions on 2-chloro-5-nitropyridine:
- The 2-chloro group on 2-chloro-5-nitropyridine is displaced by 1-methylhydrazine (methylhydrazine) via nucleophilic aromatic substitution.
- Typically, this reaction is performed in a suitable polar solvent (e.g., ethanol, methanol, or DMF) under reflux conditions.
- The reaction parameters such as temperature, time, and molar ratios are optimized to maximize substitution yield while minimizing side reactions.
- The product this compound is then purified by recrystallization or chromatography.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nitration and Diazotization | 2-Aminopyridine | H2SO4, HNO3, NaNO2, NH3; 10–50 °C | 2-Hydroxy-5-nitropyridine | Not specified | High |
| Condensation and Cyclization | 2-Halogenated acrylate + nitromethane | DBN/DBU, orthoformate, Lewis acid; 40–100 °C | 2-Hydroxy-5-nitropyridine | 86–91 | >99.5 |
| Chlorination | 2-Hydroxy-5-nitropyridine | Chlorinating agent (e.g., POCl3); controlled | 2-Chloro-5-nitropyridine | Not specified | >99 |
| Nucleophilic Substitution | 2-Chloro-5-nitropyridine | 1-Methylhydrazine, solvent, reflux | This compound | Not specified | Purification required |
Research Findings and Analysis
- The one-pot nitration and diazotization method significantly reduces waste and simplifies purification compared to traditional multi-step hydrolysis routes.
- The cyclization method from 2-halogenated acrylates offers high yields and product purity, suitable for industrial applications.
- Chlorination of the hydroxy intermediate is a reliable step to introduce the reactive chloro substituent necessary for further nucleophilic substitution.
- The final substitution with 1-methylhydrazine is a standard nucleophilic aromatic substitution, expected to proceed efficiently due to the activating effect of the nitro group at the 5-position.
- Optimization of reaction conditions (temperature, solvent, molar ratios) is critical to maximize yield and purity of this compound.
- No direct patent or literature source was found specifically detailing the final substitution step, indicating potential for further research or proprietary methods.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylhydrazino)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of 2-(1-Methylhydrazino)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(1-Methylhydrazino)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylhydrazino)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural Comparison of 5-Nitropyridine Derivatives
Electronic and Reactivity Differences
- Electron-Withdrawing Groups: The nitro group in this compound reduces the pyridine ring’s basicity compared to amino-substituted analogs (e.g., 2-amino-3-methyl-5-nitropyridine). Replacing -NO₂ with -NH₂ (as in ) increases biological activity in antimitotic agents .
- Hydrazino vs. Amino Groups: The methylhydrazino group introduces additional nitrogen atoms, enabling chelation or coordination in metal complexes. In contrast, simple amino groups (e.g., 2-amino-3-methyl-5-nitropyridine) primarily engage in hydrogen bonding .
Biological Activity
2-(1-Methylhydrazino)-5-nitropyridine (CAS No. 41286-79-7) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a methylhydrazine group and a nitro group. The molecular formula is , and its molecular weight is approximately 169.17 g/mol. The presence of both the hydrazino and nitro functionalities suggests potential reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group may facilitate redox reactions, while the hydrazino moiety can participate in hydrogen bonding and nucleophilic attacks on electrophilic sites in target biomolecules. This dual functionality may lead to modulation of various biological pathways.
Cytotoxicity Studies
Cytotoxicity studies have been conducted using various human cell lines, including cancerous (e.g., HeLa, A549) and normal cell lines (e.g., Vero, MRC-5). The results indicated that:
- CC₅₀ Values : The compound exhibited relatively high CC₅₀ values (>100 µM) across the tested cell lines, suggesting lower cytotoxic potential compared to other similar compounds.
- Selectivity : While some hydrazine derivatives demonstrated significant cytotoxic effects, this compound did not show substantial toxicity at the concentrations tested.
Antiviral Activity
Preliminary studies have explored the antiviral properties of this compound against several viruses, including Human herpesvirus 1 (HSV-1) and Human adenovirus 5 (AdV5). However, findings indicate:
- Limited Efficacy : The compound showed minimal antiviral activity at non-toxic concentrations, necessitating further structural modifications to enhance its antiviral profile.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | CC₅₀ (µM) | Antiviral Activity |
|---|---|---|---|
| This compound | Structure | >100 | None |
| 2-(3-chlorophenyl)-6-oxopyridazine | Structure | >80 | None |
| 2-(3-bromophenyl)-6-oxopyridazine | Structure | >75 | None |
Note: CC₅₀ values indicate the concentration at which cytotoxic effects were observed.
Case Studies
Recent studies have highlighted the synthesis and evaluation of various hydrazine derivatives, including those related to this compound. For instance:
- Hydrazone Derivatives : Research focusing on hydrazone derivatives derived from substituted aldehydes exhibited a range of biological activities, including antibacterial and antifungal properties. These findings suggest that modifications to the hydrazine structure can yield compounds with enhanced biological activities.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of 2-(1-Methylhydrazino)-5-nitropyridine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Used to confirm the hydrazine (-NH-NH-) and pyridine ring structure. For example, H NMR can identify methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7–9 ppm) .
- Infrared (IR) Spectroscopy : Detects functional groups such as the nitro (-NO, ~1520–1350 cm) and hydrazino (-NH-, ~3300 cm) groups .
- Mass Spectrometry (MS) : Determines molecular weight (168.16 g/mol) and fragmentation patterns to validate the molecular formula (CHNO) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as irritant) .
- Ventilation : Use fume hoods to prevent inhalation of dust.
- Decomposition Risks : Avoid exposure to heat (>83°C) or oxidizers, as decomposition releases toxic gases (CO, NO) .
- Emergency Response : Flush affected areas with water for 15 minutes and seek medical attention for exposures .
Q. What are common synthetic routes to prepare this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 2-chloro-5-nitropyridine with methylhydrazine in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor by TLC for completion .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from byproducts like unreacted starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in methylhydrazine-mediated syntheses?
- Methodological Answer :
- Solvent Selection : Pyridine or butanol reduces solvent methylation side reactions compared to alcohols .
- Stoichiometry : Use a 1.2:1 molar ratio of methylhydrazine to substrate to avoid excess reagent decomposition .
- Temperature Control : Reflux at 110–120°C ensures complete substitution while avoiding thermal degradation .
Q. What mechanistic insights explain the demethylation of methylhydrazino groups in pyrimidine derivatives?
- Methodological Answer :
- Kinetic Studies : Use N-labeled methylhydrazine to track substituent migration via N NMR .
- Intermediate Trapping : Identify transient species (e.g., hydrazones) using low-temperature (-78°C) reaction quenching .
- Computational Modeling : DFT calculations predict transition states for demethylation pathways .
Q. How does this compound decompose under varying pH and temperature conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss at 83°C (melting point) and >200°C (decomposition) .
- pH Stability Tests : At pH < 3, nitro groups protonate, increasing reactivity; at pH > 10, hydrazine groups deprotonate, leading to oxidation .
Q. What purification challenges arise with hydrazino-pyridine derivatives, and how are they resolved?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
